molecular formula C18H19BrN6O4 B4615971 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4615971
M. Wt: 463.3 g/mol
InChI Key: SZQVHRQMDMUHPK-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a bromine atom, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe oxadiazole ring is then synthesized and attached to the pyrazole ring through a series of coupling reactions .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
  • 4-Bromo-1H-pyrazole
  • 1,4’-Bipyrazoles

Uniqueness

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(2-methylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O4/c1-12-4-2-3-5-14(12)28-11-16(26)20-6-7-21-17(27)18-23-15(24-29-18)10-25-9-13(19)8-22-25/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVHRQMDMUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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